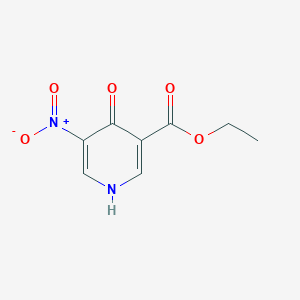
5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves starting from phenylglycine, which undergoes a series of reactions including cyclization and functional group transformations to yield the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.
Análisis De Reacciones Químicas
5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles such as amines or thiols replace existing substituents.
Aplicaciones Científicas De Investigación
5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridinyl group can bind to active sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 5-Oxo-1-(1-(pyridin-3-yl)ethyl)pyrrolidine-3-carboxylic acid include:
Pyrrolidine-2,5-dione: Known for its versatility in drug discovery, this compound shares the pyrrolidine ring but differs in its functional groups.
Pyrrolidine-2-one: Another related compound, often used in the synthesis of bioactive molecules.
Pyrrolizines: These compounds contain a fused pyrrolidine ring and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5-oxo-1-(1-pyridin-3-ylethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-8(9-3-2-4-13-6-9)14-7-10(12(16)17)5-11(14)15/h2-4,6,8,10H,5,7H2,1H3,(H,16,17) |
Clave InChI |
QTSYRLLECXZAQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=CC=C1)N2CC(CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)



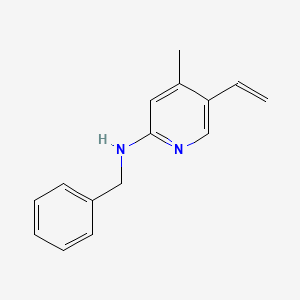
![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)

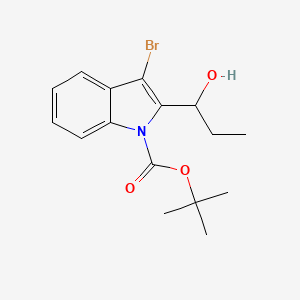
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
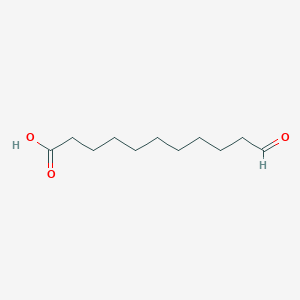
![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
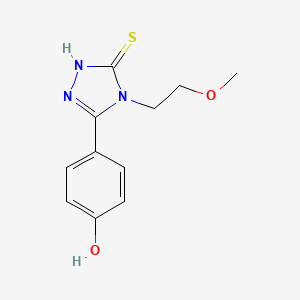
![5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)
